molecular formula C15H12BrN3O2 B3722887 3-bromo-N'-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide

3-bromo-N'-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide

Cat. No.: B3722887
M. Wt: 346.18 g/mol
InChI Key: ADHPRXQTEYDCTN-CEKGWZEMSA-N
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Description

3-bromo-N’-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide is a chemical compound with the molecular formula C16H13BrN2O It is known for its unique structure, which includes a bromine atom, a hydroxyimino group, and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 2-(hydroxyimino)-1-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N’-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(1Z,2E)-3-phenyl-2-propen-1-ylidene]benzohydrazide
  • 3-bromo-N’-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[(E)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c16-13-8-4-7-12(9-13)15(20)19-18-14(10-17-21)11-5-2-1-3-6-11/h1-10,21H,(H,19,20)/b17-10+,18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHPRXQTEYDCTN-CEKGWZEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=CC=C2)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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